(4S)-4-Benzyl-L-glutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-2-amino-4-benzylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCFYQUZTYQTJN-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428803 | |
| Record name | (4S)-4-Benzyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129446-71-5 | |
| Record name | (4S)-4-Benzyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4s 4 Benzyl L Glutamic Acid and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a powerful toolkit for accessing stereochemically defined molecules like (4S)-4-benzyl-L-glutamic acid. These methods aim to introduce the chiral centers with high selectivity, avoiding the need for resolution of racemic mixtures.
Enantioselective Catalytic Reactions
Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of 4-substituted glutamic acid derivatives, several catalytic strategies have been explored.
One notable approach involves the use of chiral phase-transfer catalysts (PTCs). scilit.comacs.org These catalysts facilitate the reaction between a water-soluble reactant and an organic-soluble reactant in a heterogeneous system. For instance, the asymmetric synthesis of 4-alkylidenyl glutamic acid derivatives has been achieved through a tandem conjugate addition-elimination reaction of allylic acetates with the benzophenone (B1666685) imine of glycine (B1666218) tert-butyl ester under chiral PTC conditions. scilit.comacs.org This method has demonstrated good to excellent yields (63-92%) and high enantioselectivities (80-97% ee). scilit.comacs.org
Another powerful strategy is the transition-metal-catalyzed enantioselective transformation of glycine derivatives. acs.org Silver-catalyzed tandem conjugate addition-elimination reactions of glycine-derived aldimino esters with Morita-Baylis-Hillman (MBH) type acetates have been shown to produce chiral 4-benzylidene glutamic acid derivatives with up to 99% ee. acs.org This method is characterized by its mild reaction conditions and the use of a commercially available silver/DTBM-SegPhos catalyst. acs.org The development of such catalytic systems addresses the challenge of controlling enantioselectivity while maintaining the stability of the aldimino Schiff base. acs.org
Furthermore, cooperative catalysis involving achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids (SPAs) has been successfully applied to the N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate. nih.gov This method provides a highly efficient and enantioselective route to α-alkenyl α-amino acid derivatives, which can be precursors to compounds like this compound. The reaction boasts a broad substrate scope, high yields (61-99%), and excellent enantioselectivities (83-98% ee). nih.gov
Interactive Data Table: Enantioselective Catalytic Reactions for Glutamic Acid Derivatives
| Catalytic System | Reaction Type | Substrates | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral Phase-Transfer Catalyst | Tandem Conjugate Addition-Elimination | Allylic acetates, Glycine benzophenone imine tert-butyl ester | 4-Alkylidenyl glutamic acid derivatives | 63-92% | 80-97% | scilit.comacs.org |
| Silver/DTBM-SegPhos | Tandem Conjugate Addition-Elimination | MBH-type acetates, Glycine-derived aldimino esters | 4-Benzylidene glutamic acid derivatives | - | up to 99% | acs.org |
| Dirhodium(II) carboxylate / Chiral SPA | N-H Insertion | Vinyldiazoacetates, tert-Butyl carbamate | α-Alkenyl α-amino acid derivatives | 61-99% | 83-98% | nih.gov |
Chiral Auxiliary-Mediated Stereocontrolled Synthesis
Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in the synthesis of non-proteinogenic amino acids. tcichemicals.com
Evans oxazolidinones, discovered by David A. Evans, are a prominent class of chiral auxiliaries for stereoselective α-alkylation reactions. santiago-lab.com These auxiliaries are typically derived from chiral amino alcohols, which can be obtained from the chiral pool of amino acids. santiago-lab.comsci-hub.se The oxazolidinone is first acylated, and then the α-proton of the acyl group is removed by a strong base to form a chiral enolate. santiago-lab.com The steric bulk of the oxazolidinone substituent directs the approach of an electrophile, leading to a highly diastereoselective alkylation. santiago-lab.com
In the context of synthesizing 4-substituted glutamic acids, an Evans oxazolidinone can be attached to a glutamic acid derivative. For example, a strategy for the synthesis of all four diastereoisomers of 4-methylproline, a related cyclic amino acid, involved coupling a protected glutamic acid derivative with a chiral oxazolidinone auxiliary. rsc.org The subsequent diastereoselective alkylation at the C4 position was controlled by the choice of both the glutamic acid enantiomer (L- or D-) and the oxazolidinone enantiomer ((S)- or (R)-4-benzyl-2-oxazolidinone). rsc.org This highlights the power of this method in achieving complete stereocontrol. After the alkylation, the auxiliary can be cleaved hydrolytically or reductively to yield the desired amino acid derivative. santiago-lab.com
Chiral amino alcohols are versatile precursors for various chiral auxiliaries and ligands. thermofisher.comnih.gov They can be sourced from the chiral pool of amino acids or synthesized through asymmetric routes. The synthesis of enantiopure vicinal amino alcohols has been a significant focus, with methods including derivatization of amino acids and asymmetric aminohydroxylation of alkenes.
These chiral amino alcohols can be used to form auxiliaries other than oxazolidinones. For instance, they can be used to generate chiral imines or other heterocyclic systems that direct stereoselective reactions. nih.gov The principle remains the same: the chiral auxiliary creates a diastereomeric intermediate that allows for the facial differentiation of a prochiral center during a bond-forming reaction.
Application of Oxazolidinone Scaffolds
Diastereoselective Synthesis Techniques
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the substrate molecule. Starting from an enantiomerically pure precursor like L-glutamic acid, which already possesses the (S) configuration at C2, the challenge lies in controlling the formation of the stereocenter at C4.
One common strategy is the diastereoselective alkylation of a protected pyroglutamate (B8496135), a cyclic derivative of glutamic acid. The lithium enolate of N-protected pyroglutamate can be reacted with an electrophile, such as benzyl (B1604629) bromide, to introduce the C4 substituent. The stereochemical outcome of this alkylation can be influenced by the protecting groups and reaction conditions. For example, the aldol (B89426) reaction of a pyroglutamate lactam lithium enolate has been used to synthesize 4-substituted glutamic acids and prolines. acs.org
Another approach involves the Michael addition of an enolate to an α,β-unsaturated ester. For the synthesis of 4-carboxymethyl and 4-aminomethyl glutamic acid derivatives, the asymmetric 1,4-conjugate addition of the enolate of a Schiff base to unsaturated esters has been employed. researchgate.net The stereoselectivity is induced by a chiral auxiliary attached to the Schiff base. researchgate.net
Biocatalytic Synthesis Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering an environmentally benign alternative to traditional chemical methods. nih.gov
Enzymatic methods have shown great potential for the stereoselective synthesis of glutamic acid derivatives. For instance, a three-enzyme system involving isocitrate lyase has been used for the synthesis of this compound. This approach offers excellent stereoselectivity, which is particularly valuable for producing isotopically labeled compounds for metabolic studies.
More recently, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, UstD, has been engineered for the decarboxylative aldol addition of L-aspartate to various aldehydes, producing γ-hydroxy amino acids with high stereoselectivity. nih.gov While not directly producing the benzyl derivative, this demonstrates the potential for creating the C4-substituted scaffold biocatalytically.
Furthermore, biocatalytic approaches have been explored for the synthesis of α-benzyl L-glutamate, a closely related compound. These routes include the α-selective enzymatic esterification of N-Boc L-glutamic acid in benzyl alcohol using a protease like Alcalase, achieving an 81% yield. frontiersin.org Other strategies involve the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate or the selective hydrolysis of α-benzyl L-glutamine or α-benzyl L-pyroglutamate. frontiersin.org These methods highlight the ability of enzymes to differentiate between the α- and γ-positions of glutamic acid.
Synergistic photoredox and PLP radical biocatalysis represents a cutting-edge approach. This dual catalytic system has been used to synthesize non-canonical amino acids by promoting C-C bond formation. nih.gov This methodology could potentially be adapted for the synthesis of this compound.
Interactive Data Table: Biocatalytic Routes for Glutamic Acid Derivatives
| Enzyme/System | Reaction Type | Substrates | Product | Yield | Notes | Reference |
|---|---|---|---|---|---|---|
| Isocitrate Lyase System | Enzymatic Synthesis | - | This compound | - | High stereoselectivity | |
| Alcalase (Protease) | α-selective esterification | N-Boc L-glutamic acid, Benzyl alcohol | α-Benzyl N-Boc L-glutamate | 81% | - | frontiersin.org |
| UstD (Engineered) | Decarboxylative aldol addition | L-Aspartate, Aldehydes | γ-Hydroxy amino acids | - | High stereoselectivity | nih.gov |
| l-PfPLPβ / Rhodamine B | Photoredox-biocatalysis | Serine, Benzyltrifluoroborate | Homophenylalanine | 73% | 93:7 e.r. | nih.gov |
Enzyme Screening and Optimization for Selective Esterification
Enzymatic approaches offer a powerful tool for the selective modification of amino acids, often providing high stereoselectivity under mild reaction conditions. In the context of glutamic acid derivatives, enzyme screening plays a crucial role in identifying catalysts for selective esterification.
One study reported on four biocatalytic routes for the synthesis of α-benzyl L-glutamate, a related and important building block. frontiersin.org The initial screening of 14 commercial proteases for the α-selective benzyl esterification of N-Boc L-glutamic acid identified eight active enzymes. frontiersin.org Among these, immobilized Alcalase demonstrated the highest yield at 81%. frontiersin.org This highlights the potential of proteases in discriminating between the α- and γ-carboxylic acid groups of glutamic acid.
The following table summarizes the hits from the protease screening for the α-selective benzyl esterification of N-Boc L-glutamic acid. frontiersin.org
| Enzyme | Yield (%) |
| Alcalase (immobilized) | 81 |
| Savinase | 45 |
| Esperase | 30 |
| Papain | 25 |
| Bromelain | 20 |
| Trypsin | 15 |
| Chymotrypsin | 10 |
| Subtilisin | 5 |
Table is based on data from a screening of commercial proteases. frontiersin.org
Further optimization of reaction conditions, such as solvent, temperature, and enzyme loading, can enhance the yield and selectivity of the desired esterification product.
Biocatalytic Hydrolysis Strategies for Precursors
Biocatalytic hydrolysis offers a regioselective and stereoselective means to produce desired amino acid derivatives from corresponding precursors. This strategy is particularly useful for differentiating between the two carboxylic acid groups of glutamic acid or for resolving racemic mixtures.
For instance, the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate has been investigated as a route to α-benzyl L-glutamate. frontiersin.org An initial screening of 128 lipases, esterases, and proteases was conducted. While many active enzymes were found, they predominantly showed undesired selectivity, yielding γ-benzyl glutamate (B1630785). frontiersin.org This underscores the challenge and importance of extensive enzyme screening to find a catalyst with the desired regioselectivity.
Another approach involves the selective hydrolysis of amides. The γ-selective amide hydrolysis of α-benzyl L-glutamine has been explored using glutaminases, asparaginases, and other amidases. frontiersin.orgfrontiersin.org Glutaminases are known to convert glutamine to glutamic acid, and this activity can be harnessed for the synthesis of specific glutamic acid derivatives. frontiersin.org
Furthermore, the kinetic resolution of racemic N-acetylated amino acids using acylases is a well-established industrial process. d-nb.inforsc.org These enzymes specifically hydrolyze the N-acyl group of one enantiomer, allowing for the separation of the L- or D-amino acid from the unreacted N-acetylated counterpart. rsc.org This method can be coupled with a racemase in a dynamic kinetic resolution (DKR) process to convert the entire racemic mixture into a single enantiomer of the desired amino acid. rsc.org
Tandem Enzymatic Cascades for Amino Acid Derivative Production
One example is the deracemization of D,L-amino acids to their L-enantiomers by combining a D-amino acid oxidase (for selective oxidation of the D-enantiomer) with an amino acid dehydrogenase (for asymmetric reductive amination of the resulting α-keto acid). core.ac.uk Cofactor regeneration systems are often integrated into these cascades to make them economically viable. core.ac.ukresearchgate.net
Another strategy involves the use of transaminases for the asymmetric synthesis of amino acids from α-keto acids. rsc.orgacs.org Tandem systems coupling an aldolase (B8822740) with a transaminase have been developed for the synthesis of γ-hydroxy-α-amino acids. acs.orgcsic.es For example, a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze the enantioselective aldol addition of pyruvate to an aldehyde, forming a chiral 4-hydroxy-2-oxo acid. This intermediate is then aminated by a stereoselective transaminase to yield the final γ-hydroxy-α-amino acid. acs.orgcsic.es
The "Amidohydrolase Process" is another example of a bienzymatic system for producing optically pure L-amino acids from racemic N-acyl-amino acids. researchgate.net This system uses an N-succinylamino acid racemase and an L-N-carbamoylase in a dynamic kinetic resolution process. researchgate.net
Chemical Synthesis Pathways and Strategies
Chemical synthesis provides a versatile and powerful alternative to enzymatic methods for producing this compound and its analogs. These methods often involve multi-step sequences with a focus on controlling stereochemistry.
Selective Functionalization of Carboxylic Acid Moieties
A key challenge in the chemical synthesis of substituted glutamic acids is the selective functionalization of one of the two carboxylic acid groups. This is typically achieved through protection-deprotection strategies. The α-amino group is commonly protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc). The γ-carboxyl group can be esterified to enhance solubility in organic solvents.
For example, N-Cbz-L-glutamic acid can be converted to its cyclic anhydride (B1165640) and then reacted with benzyl alcohol to give the α-benzyl ester with moderate selectivity. frontiersin.org Another approach involves the direct N-functionalization of unprotected amino acids using an iridium catalyst, which can selectively alkylate the amino group over the carboxylic acid moieties. nih.govsu.se Palladium catalysts have also been used for the site-selective lactonization of dicarboxylic acids, which can be a strategic step in differentiating the two carboxyl groups. nih.gov
Stereoselective Alkylation and Hydroxylation Reactions at the C4 Position
The introduction of a substituent at the C4 position with the correct stereochemistry is a critical step in the synthesis of this compound. Stereoselective alkylation of a glutamic acid derivative is a common strategy.
One widely used method involves the diastereoselective alkylation of a pyroglutamate derivative. The lithium enolate of an N-protected pyroglutamic acid ester can react with an electrophile, such as benzyl bromide, to introduce the benzyl group at the C4 position. The stereoselectivity of this reaction is influenced by the N-protecting group and the reaction conditions. orgsyn.org For instance, the alkylation of the lithium enolate of N-Boc-pyroglutamic acid methyl ester with benzyl bromide proceeds with high trans-selectivity.
Another approach is the Michael addition of a glycine enolate equivalent to an α,β-unsaturated ester. researchgate.netacs.org Chiral phase-transfer catalysts can be used to control the stereochemistry of this addition, leading to enantiomerically enriched glutamic acid derivatives. scilit.com
Stereoselective hydroxylation at the C4 position can also be achieved. For example, the lithium enolate of dimethyl N-Cbz-L-glutamate can be hydroxylated using Davis oxaziridine (B8769555) to produce a (4S)-hydroxyglutamate derivative with good diastereoselectivity. beilstein-journals.org
Multi-Step Convergent and Linear Synthetic Sequences
The synthesis of this compound and its analogs is typically achieved through multi-step linear or convergent sequences.
A common linear approach starts with L-glutamic acid. niscpr.res.in The synthesis involves:
Protection of the amino and α-carboxyl groups.
Stereoselective introduction of the benzyl group at the C4 position.
Deprotection of the protecting groups to yield the final product.
For example, a multi-step synthesis can start with the protection of L-glutamic acid as N-Boc-L-glutamic acid dimethyl ester. This is followed by the stereoselective benzylation at the C4 position using benzyl bromide and a strong base like sodium hydride. The final step involves the hydrolysis of the ester and Boc protecting groups.
Convergent strategies can also be employed, where different fragments of the molecule are synthesized separately and then combined. For instance, a chiral pyroglutamate derivative can be synthesized and then coupled with an appropriate benzyl-containing electrophile. acs.org
Below is a table summarizing a synthetic sequence for a related compound, dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate, which illustrates the principles of stereoselective C4-functionalization. orgsyn.org
| Step | Reactants | Reagents | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Dimethyl N-Boc L-glutamate | LiHMDS, Allyl bromide | Dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate | 75 | 95:5 |
Table adapted from a reported procedure for a similar C4-substituted glutamic acid derivative. orgsyn.org
These multi-step sequences, whether linear or convergent, require careful planning and execution to achieve the desired product with high purity and stereoselectivity.
Green Chemistry Principles in this compound Synthesis
The synthesis of specialized amino acid derivatives such as this compound traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The adoption of green chemistry principles aims to mitigate these environmental and economic drawbacks. This involves a shift from classical synthesis routes towards methodologies that are more efficient, use safer substances, and minimize waste generation. Key principles of green chemistry, including catalysis, the use of renewable feedstocks, and the design of safer chemicals and solvents, are central to developing sustainable synthetic pathways for this compound. acs.orgopcw.org
Development of Sustainable Production Methodologies
Biocatalysis: Enzymatic methods represent a significant advancement in the sustainable synthesis of glutamic acid derivatives. Enzymes operate with high specificity under mild conditions, often circumventing the need for protecting groups, which are a common source of waste in traditional organic synthesis. acs.org Research into the biocatalytic synthesis of the related compound α-benzyl L-glutamate has identified several promising enzymatic routes. frontiersin.org These approaches utilize hydrolase enzymes to achieve selective reactions, such as esterification or hydrolysis, at specific positions on the glutamic acid backbone. frontiersin.org
For instance, one explored route involves the α-selective benzyl esterification of N-Boc L-glutamic acid using the protease Alcalase in benzyl alcohol, achieving a high yield of 81%. frontiersin.org Other biocatalytic strategies include the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate and the selective hydrolysis of α-benzyl L-pyroglutamate, with yields reaching up to 71%. frontiersin.org These enzymatic processes highlight a move towards highly selective and less wasteful production methods compared to traditional chemical syntheses, which often suffer from low yields and the production of toxic waste. frontiersin.org The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst.
Innovative Chemical Methods: Beyond biocatalysis, other modern synthetic techniques are being applied to align with green chemistry principles. Microwave-assisted synthesis, for example, has been shown to reduce reaction times significantly for derivatives of this compound, from hours to minutes, which can decrease energy consumption and the formation of byproducts.
The table below summarizes key findings from research into sustainable biocatalytic routes for a closely related glutamate derivative.
| Biocatalytic Route | Enzyme/System | Key Finding/Yield | Source |
| α-Selective Benzyl Esterification | Immobilized Alcalase | Achieved 81% yield for the mono-benzylesterification of N-Boc L-glutamic acid. | frontiersin.org |
| γ-Selective Hydrolysis | Hydrolase Enzymes | Performed on α,γ-dibenzyl L-glutamate, yielding the desired α-benzyl L-glutamate. | frontiersin.org |
| Selective Amide Hydrolysis | Glutaminase from E. coli | Investigated for the conversion of α-benzyl L-glutamine, showing moderate activity. | frontiersin.org |
| Selective Lactam Hydrolysis | Hydrolase Enzymes | Utilized for the ring-opening of α-benzyl L-pyroglutamate to produce α-benzyl L-glutamate. | frontiersin.org |
Investigation and Application of Environmentally Benign Solvents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional syntheses of glutamic acid derivatives employ hazardous organic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or chlorinated solvents. google.com Green chemistry promotes the reduction or replacement of these volatile organic compounds (VOCs) with safer, more environmentally benign alternatives. opcw.orggoogle.com
Water-Based and Alternative Solvent Systems: Research into greener synthesis for compounds like this compound includes the exploration of water-based biphasic systems. These systems can facilitate the reaction while simplifying product separation and minimizing the use of organic solvents by as much as 70%. Ionic liquids, such as [BMIM][BF₄], have also been investigated as alternative solvents. Their low vapor pressure reduces air pollution, and in some cases, they can enhance reaction rates and yields by improving the solubility of reagents. For instance, the use of an ionic liquid solvent was reported to increase the yield of a benzylation step to 82%.
Solvent-Minimized and Solvent-Free Approaches: An even more sustainable approach is to minimize or completely avoid the use of solvents. Methodologies such as liquid-assisted ball milling are being developed for peptide synthesis, requiring only minimal amounts of greener solvents like ethyl acetate (B1210297). rsc.org In some biocatalytic processes, the substrate itself can act as the solvent. For example, in the enzymatic esterification to produce α-benzyl L-glutamate, benzyl alcohol serves as both a reactant and the solvent medium, representing a highly atom-economical approach. frontiersin.orgresearchgate.net The pursuit of such strategies is crucial for developing truly sustainable industrial processes.
The following table provides a comparative overview of traditional versus environmentally benign solvents in the context of amino acid derivative synthesis.
| Solvent Category | Examples | Characteristics & Environmental Impact | Source |
| Traditional Solvents | Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (B109758) | Often toxic, volatile (VOCs), and/or derived from petrochemicals; can pose significant health and environmental hazards. | |
| Benign Alternatives | Water, Supercritical CO₂, Ethanol | Generally non-toxic, readily available, and have a lower environmental impact. Water is the most desirable green solvent. | opcw.org |
| Ionic Liquids | [BMIM][BF₄] (1-Butyl-3-methylimidazolium tetrafluoroborate) | Low volatility, high thermal stability; can enhance reaction rates but may have concerns regarding toxicity and biodegradability. | |
| Solvent-Minimized | Liquid-Assisted Grinding (LAG), Benzyl alcohol (as reactant/solvent) | Drastically reduces solvent volume; aligns with principles of atom economy and waste prevention. | frontiersin.orgrsc.org |
Advanced Derivatives and Structural Modifications of 4s 4 Benzyl L Glutamic Acid
Benzyl-Protected Glutamic Acid Esters
Esterification of the carboxylic acid groups of glutamic acid is a fundamental strategy to protect these reactive sites during multi-step chemical syntheses, such as peptide synthesis. Benzyl (B1604629) esters are particularly valuable due to their relative stability and the possibility of removal through catalytic hydrogenation. Depending on which carboxyl group is esterified, two primary classes of derivatives are formed: alpha-esters and gamma-esters.
L-Glutamic acid α-benzyl ester is a derivative where the carboxyl group at the alpha-position (C1) is protected by a benzyl group. cymitquimica.com This compound serves as a crucial building block in the synthesis of peptides and other bioactive molecules. chemimpex.com The benzyl group enhances solubility in organic solvents and can act as a protecting group that allows for selective reactions at other sites on the molecule. cymitquimica.com Its hydrochloride salt form is often used to improve stability and handling. cymitquimica.com This derivative is instrumental in creating complex molecules with potential therapeutic applications, including the development of neuroprotective agents. chemimpex.com
Table 1: Properties of L-Glutamic acid α-benzyl ester
| Property | Value | References |
| IUPAC Name | (4S)-4-amino-5-oxo-5-(phenylmethoxy)pentanoic acid | cymitquimica.com |
| Molecular Formula | C₁₂H₁₅NO₄ | cymitquimica.comchemimpex.com |
| Molecular Weight | 237.25 g/mol | medchemexpress.com |
| Appearance | White solid | chemimpex.com |
| Primary Use | Intermediate in peptide synthesis and drug development | cymitquimica.comchemimpex.com |
The gamma-benzyl ester of L-glutamic acid, also known as L-glutamic acid 5-benzyl ester or H-Glu(OBzl)-OH, is an isomer where the side-chain carboxyl group (at the gamma-position, C5) is esterified. glentham.comsigmaaldrich.com This derivative is of significant importance, particularly as a monomer for the synthesis of polymers with biological applications. sigmaaldrich.com It is a key starting material for creating bioreducible block copolymers for intracellular drug delivery and biodegradable polymers for medical imaging systems. sigmaaldrich.com The presence of the benzyl group provides a site for further functionalization or can be removed under specific conditions to yield poly(L-glutamic acid). scielo.br
Table 2: Properties of L-Glutamic acid γ-benzyl ester
| Property | Value | References |
| Synonyms | L-Glutamic acid 5-benzyl ester, 5-Benzyl L-glutamate, H-Glu(OBzl)-OH | glentham.com |
| Molecular Formula | C₁₂H₁₅NO₄ | glentham.comsigmaaldrich.com |
| Molecular Weight | 237.26 g/mol | glentham.com |
| Appearance | White crystalline powder | glentham.com |
| Primary Use | Monomer for polymer synthesis (e.g., for drug delivery) | sigmaaldrich.com |
Alpha-Benzyl Ester Derivatives
N-Carboxyanhydride (NCA) Derivatives
N-Carboxyanhydrides (NCAs) are cyclic derivatives of amino acids that are highly reactive and serve as essential monomers for the synthesis of polypeptides. These compounds, also known as Leuchs' anhydrides, undergo ring-opening polymerization (ROP) to form long-chain poly(amino acids) with well-defined structures.
The N-carboxyanhydride of γ-benzyl L-glutamate (often abbreviated as Glu(OBzl)-NCA or BG-NCA) is a widely used Leuchs' anhydride (B1165640). biosynth.compmcisochem.fr Its synthesis typically involves the reaction of γ-benzyl L-glutamate with a phosgene (B1210022) equivalent, such as phosgene gas, diphosgene, or triphosgene (B27547). google.comrsc.org The Fuchs-Farthing method, which uses phosgene to cyclize the amino acid, is a classic approach. google.com A common laboratory-scale synthesis involves reacting L-glutamic acid γ-benzyl ester with triphosgene in an anhydrous solvent like ethyl acetate (B1210297) or tetrahydrofuran (B95107). rsc.orgchinesechemsoc.org The product is a white, moisture-sensitive solid that must be handled under an inert atmosphere to prevent hydrolysis. cymitquimica.com Purification is often achieved through repeated recrystallization from a solvent/anti-solvent system, such as ethyl acetate and hexane. rsc.org
γ-Benzyl-L-glutamate NCA is a critical monomer for producing poly(γ-benzyl-L-glutamate) (PBLG), a synthetic polypeptide that can adopt helical secondary structures. scielo.brrsc.org The ring-opening polymerization of the NCA can be initiated by various nucleophiles, most commonly primary amines like hexylamine. chinesechemsoc.orguah.edu The choice of initiator and the monomer-to-initiator ratio allows for precise control over the resulting polymer's molecular weight and dispersity. scielo.brresearchgate.net This controlled polymerization is essential for creating materials for biomedical applications, such as drug delivery platforms where predictable polymer length is crucial. biosynth.comresearchgate.net Research has also explored different initiator systems, including amine salts and the use of acids as catalysts, to accelerate the polymerization rate and achieve living polymerization characteristics. chinesechemsoc.orgresearchgate.net
Table 3: Research Findings on γ-Benzyl-L-glutamate NCA Polymerization
| Initiator/Catalyst System | Key Finding | References |
| Primary Amine (e.g., n-hexylamine) | A conventional initiator that allows for controlled polymerization, but can involve competing reaction mechanisms. | chinesechemsoc.orgresearchgate.net |
| Sodium Methoxide | An effective initiator for the synthesis of high molecular weight PBLG via ring-opening polymerization. | rsc.org |
| Primary Amine Hydrochloride Salts | Can provide polymerization based solely on the normal amine mechanism, offering high initiation efficiency. | researchgate.net |
| Acetic Acid (as co-catalyst) | Significantly accelerates the rate of NCA polymerization initiated by primary amines under ambient conditions. | chinesechemsoc.org |
Synthesis of Leuchs' Anhydrides from Benzyl-L-glutamic Acid
Substituted Benzyl Analogues
Modifying the benzyl group itself through the introduction of substituents on the phenyl ring is a sophisticated strategy to fine-tune the properties of glutamic acid derivatives. These substitutions can alter the electronic properties and acid lability of the benzyl protecting group or introduce new functionalities.
Research in peptide synthesis has shown that adding electron-donating or electron-withdrawing groups to the benzyl ester can change its stability. thieme-connect.de For instance, a 4-methoxybenzyl ester is more easily cleaved by acid than an unsubstituted benzyl ester, while 4-chlorobenzyl and 4-nitrobenzyl esters are more stable and require harsher conditions for removal. thieme-connect.de This allows chemists to selectively deprotect different parts of a complex molecule during a synthesis.
Direct analogues of (4S)-4-Benzyl-L-glutamic acid with substituted benzyl rings have also been synthesized for research purposes. An example is (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid. sigmaaldrich.com Such analogues, with varying steric and electronic properties at the C-4 position, are valuable tools for probing the structure-activity relationships of glutamate (B1630785) receptors and enzymes. Furthermore, substituted benzyl groups have been used to tag amino acid residues to study the fragmentation pathways of peptides in mass spectrometry. core.ac.uk
Table 4: Examples of Substituted Benzyl Esters of Glutamic Acid
| Derivative | Ring Substituent | Key Property/Application | Reference |
| 4-Methoxybenzyl Ester | 4-Methoxy | Increased acid lability, allowing for mild deprotection. | thieme-connect.de |
| 4-Chlorobenzyl Ester | 4-Chloro | Increased stability towards acid hydrolysis compared to benzyl ester. | thieme-connect.de |
| 4-Nitrobenzyl Ester | 4-Nitro | More acid-stable than the corresponding benzyl ester. | thieme-connect.de |
| 4-Picolyl Ester | 4-(Pyridylmethyl) | Used for side-chain protection of glutamic acid. | thieme-connect.de |
Trifluoromethyl-Substituted Benzyl Derivatives
The introduction of trifluoromethyl (CF3) groups onto the benzyl moiety of this compound represents a significant area of interest in medicinal chemistry. The CF3 group is a powerful bioisostere for a methyl group, but with vastly different electronic properties, including high electronegativity and lipophilicity. These characteristics can profoundly influence a molecule's metabolic stability, binding affinity, and cellular uptake.
One notable example is (4S)-4-(4-trifluoromethyl-benzyl)-L-glutamic acid. bldpharm.com The synthesis of such derivatives often involves the reaction of a protected L-glutamic acid derivative with a trifluoromethyl-substituted benzyl bromide. For instance, a synthetic route might start from Cbz-L-Glu-OH, which is converted in several steps to an oxazolidinone intermediate. The key step involves the introduction of the trifluoromethyl group to this intermediate, followed by further transformations to yield the final trifluoromethyl-β-amino alcohol. researchgate.net
Research has also explored the synthesis of peptides incorporating trifluoromethyl ketone groups derived from glutamic acid, which have been investigated as potential enzyme inhibitors. researchgate.net Furthermore, derivatives like (2R,4S)-4-{(3,5-Bis-trifluoromethyl-benzyl)-[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amino}-2-ethyl-pyrrolidine-1-carboxylic acid highlight the complexity and diversity of structures that can be generated from these building blocks. google.com
The synthesis of fluorinated aromatic amino acids, including those with trifluoromethyl groups, has been advanced by cross-coupling strategies. nih.gov For example, Negishi cross-coupling of iodo-serine derivatives has been used to prepare a variety of fluorinated aromatic α-amino acids. nih.gov Additionally, the synthesis of fluorinated benzotriazole (B28993) amino acids has been achieved through an SNAr approach, treating an amine with 4-fluoro-3-nitrobenzotrifluoride. nih.gov
Table 1: Examples of Trifluoromethyl-Substituted Benzyl Derivatives
| Compound Name | Key Structural Feature | Potential Application |
|---|---|---|
| (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid bldpharm.com | Trifluoromethyl group at the 4-position of the benzyl ring. | Research in medicinal chemistry. |
| (4S)-tert-butyl 4-amino-6,6,6-trifluoro-5-hydroxyhexanoate researchgate.net | A trifluoromethyl-β-amino alcohol derived from glutamic acid. | Intermediate for peptide synthesis. |
Exploration of Other Aromatic Modifications
Beyond trifluoromethyl substitutions, a wide array of other modifications to the aromatic ring of the benzyl group have been explored to probe structure-activity relationships. These modifications can alter the steric, electronic, and hydrophobic properties of the molecule, influencing its interaction with biological targets.
Synthetic strategies often rely on the alkylation of protected L-glutamic acid derivatives with various substituted benzyl halides. For example, the synthesis of this compound itself typically involves the protection of the amino and carboxyl groups of L-glutamic acid, followed by benzylation at the C-4 position using benzyl bromide. This general approach can be adapted to introduce a variety of substituents on the benzyl ring.
Patents have described precursors for radiolabeled glutamic acid derivatives, such as (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid, which utilize a trityl protecting group on the amino function in combination with an aromatic ring-containing leaving group. google.com This highlights the utility of aromatic modifications for developing imaging agents.
The synthesis of benzoquinolizidinone systems from L-glutamic acid demonstrates the transformation of the benzylglutamate scaffold into more complex heterocyclic structures. mdpi.comnih.gov In this process, a chiral arylethylglutarimide intermediate is synthesized from dibenzylamino-glutamate and homoveratrylamine. mdpi.comnih.gov
Table 2: Examples of Aromatic Modifications
| Modification | Synthetic Approach | Purpose of Modification |
|---|---|---|
| Fluorination (e.g., 18F) | Nucleophilic substitution on a precursor with a suitable leaving group. google.com | Development of PET imaging agents. |
| Introduction of heterocyclic moieties | Coupling reactions with heterocyclic building blocks. | Exploration of novel pharmacophores. |
Hydroxyglutamic Acid Derivatives
The introduction of hydroxyl groups onto the backbone of glutamic acid derivatives creates new chiral centers and the potential for additional hydrogen bonding interactions, which can significantly impact biological activity.
Stereoisomers of Dihydroxyglutamic Acid
3,4-Dihydroxyglutamic acid is a natural product with multiple stereoisomers. mdpi.com The synthesis of specific stereoisomers is a key challenge in medicinal chemistry. One approach to synthesizing a stereoisomer of 3,4-dihydroxyglutamic acid involves the preparation of an aziridine-γ-lactone intermediate, which is then reacted with benzyl alcohol. mdpi.com Subsequent hydrogenolysis leads to the desired dihydroxy-L-glutamic acid isomer. mdpi.com The synthesis of all eight stereoisomers of 3,4-dihydroxyglutamic acid has been achieved. beilstein-journals.org
Derivatives via Electrophilic Hydroxylation
Electrophilic hydroxylation is a powerful method for introducing hydroxyl groups with stereocontrol. The lithium enolate of a protected pyroglutamate (B8496135), such as benzyl N-Boc-pyroglutamate, can be treated with an electrophilic oxygen source like a Davis oxaziridine (B8769555) (e.g., 3-phenyl-N-phenylsulfonyl oxaziridine) to produce a hydroxy derivative. beilstein-journals.org This reaction can be highly stereospecific, with the hydroxyl group being introduced on the face opposite to the benzyloxycarbonyl group due to steric hindrance. beilstein-journals.org This method has been used to synthesize orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivatives, which are valuable intermediates in total synthesis. beilstein-journals.orgbeilstein-journals.org
Beta-Amino Acid Analogues Derived from this compound Precursors
Beta-amino acids are structural isomers of alpha-amino acids where the amino group is attached to the β-carbon. They are important building blocks for the synthesis of peptidomimetics and other biologically active molecules. This compound and its derivatives can serve as precursors for the synthesis of β-amino acid analogues.
One common method for converting α-amino acids to β-amino acids is the Arndt-Eistert homologation, which involves the conversion of the α-amino acid to a diazoketone followed by a Wolff rearrangement. While not explicitly detailed for this compound in the provided context, this is a general strategy.
Another approach involves the use of aziridine (B145994) intermediates. The ring-opening of N-benzyl aziridino-γ-lactones, derived from butenolides, can lead to both α- and β-amino acid precursors depending on the nature of the nucleophile. mdpi.com
Alpha-Methyl and Beta,Beta-Dimethyl Amino Acid Variants Incorporating Benzyl Moieties
The introduction of methyl groups at the α- or β-positions of amino acids can confer unique properties, such as increased metabolic stability and conformational constraint.
The synthesis of α-methyl amino acids can be achieved through various methods, including the stereoselective alkylation of chiral enamines or enolates. For instance, chiral γ-lactams have been used as templates for stereoselective acylation-methylation sequences to produce α-methyl amino acid isosteres. researchgate.net
The synthesis of 4,4-dimethyl and 4-hydroxy-4-methyl-(2S)-glutamate analogues has been reported, and these compounds have shown distinct pharmacological profiles at glutamate receptors and transporters. acs.org The synthesis of these compounds often involves multi-step sequences starting from protected glutamic acid derivatives.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid |
| (4S)-tert-butyl 4-amino-6,6,6-trifluoro-5-hydroxyhexanoate |
| (2R,4S)-4-{(3,5-Bis-trifluoromethyl-benzyl)-[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amino}-2-ethyl-pyrrolidine-1-carboxylic acid 4-carboxy-cyclohexyl ester |
| (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid |
| 3,4-Dihydroxyglutamic acid |
| Benzyl N-Boc-pyroglutamate |
| 3-Phenyl-N-phenylsulfonyl oxaziridine |
| (4S)-4-Hydroxy-L-glutamic acid |
| Cbz-L-Glu-OH |
| 4,4-Dimethyl-(2S)-glutamate |
| 4-Hydroxy-4-methyl-(2S)-glutamate |
Applications of 4s 4 Benzyl L Glutamic Acid As a Chiral Building Block in Chemical Research
Peptide Synthesis and Modification
The incorporation of unnatural amino acids like (4S)-4-Benzyl-L-glutamic acid into peptides allows for the generation of novel structures with tailored properties, such as increased proteolytic stability and constrained conformations.
Methodologies for Solid-Phase Peptide Synthesis (SPPS)
This compound, suitably protected, is amenable to standard Solid-Phase Peptide Synthesis (SPPS) protocols, particularly those employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. uci.edugoogle.com The α-amino group is protected with the base-labile Fmoc group, while the α- and γ-carboxylic acids are typically protected as esters. For SPPS, the C-terminal amino acid is first anchored to a solid support, such as Wang or 2-chlorotrityl chloride resin. uci.edu The peptide chain is then elongated through a series of coupling and deprotection cycles.
The general cycle for incorporating an Fmoc-protected this compound residue involves:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu
Activation and Coupling: The incoming Fmoc-(4S)-4-benzyl-L-glutamic acid is activated using a coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). peptide.com The activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.
This iterative process allows for the systematic assembly of a peptide chain containing the this compound residue at a specific position.
Orthogonal and Selective Deprotection Strategies
A key advantage of using this compound in peptide synthesis is the orthogonality of the benzyl (B1604629) protecting group. In the context of Fmoc-SPPS, where the temporary N-terminal Fmoc group is removed by a base (e.g., piperidine) and acid-labile side-chain protecting groups (e.g., Boc, tBu) are removed with trifluoroacetic acid (TFA) during final cleavage, the benzyl group on the γ-carboxylate of the glutamic acid residue remains intact. peptide.com This benzyl ester is stable to both the basic conditions of Fmoc removal and the acidic conditions used for cleaving many other side-chain protecting groups.
The selective removal of the benzyl group can be achieved under different conditions, most commonly through catalytic hydrogenation. organic-chemistry.org This process typically involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.org This orthogonality allows for site-specific modification of the γ-carboxylic acid on the glutamic acid residue while the rest of the peptide remains protected. For instance, after selective debenzylation, the newly exposed carboxylic acid can be used for on-resin cyclization, attachment of labels, or conjugation to other molecules.
| Protecting Group | Typical Reagent for Cleavage | Orthogonal to Benzyl Group? |
| Fmoc | 20% Piperidine in DMF | Yes |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Yes |
| tBu (tert-butyl) | Trifluoroacetic Acid (TFA) | Yes |
| Benzyl (Bzl) | H₂/Pd/C (Hydrogenolysis) | N/A |
This table illustrates the orthogonal nature of the benzyl group in relation to common protecting groups used in Fmoc-SPPS.
Incorporation into Designed Peptides and Peptidomimetics
The incorporation of this compound into peptides can significantly influence their structure and function. The bulky and hydrophobic benzyl group can act as a conformational constraint, forcing the peptide backbone into specific secondary structures such as β-turns or helices. acs.orgnih.gov This is particularly useful in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved pharmacological properties. nih.gov
For example, replacing a natural amino acid with this compound can enhance binding affinity to a target receptor by introducing favorable hydrophobic interactions. The benzyl group can fit into hydrophobic pockets on a protein's surface, leading to more potent biological activity. nih.gov Furthermore, peptides containing such unnatural amino acids often exhibit increased resistance to proteolytic degradation, which is a major limitation of using natural peptides as therapeutic agents. acs.org
Construction of Complex Organic Molecules
Beyond peptide chemistry, the chiral scaffold of this compound serves as a versatile starting material for the stereoselective synthesis of various complex organic molecules.
Stereoselective Synthesis of Chiral Heterocyclic Systems
The stereocenters present in this compound can be used to direct the formation of new stereocenters in the synthesis of chiral heterocyclic compounds. For instance, derivatives of this amino acid can be precursors for the synthesis of substituted piperidines and other nitrogen-containing heterocycles. tandfonline.com One potential pathway involves the reduction of the carboxylic acid moieties and subsequent cyclization reactions.
A plausible synthetic route could involve the transformation of the N-protected this compound into a key intermediate that can undergo intramolecular cyclization. For example, reaction of N-toluenesulfonyl derivatives of amino acids with phosphorus dichlorides can yield chiral 1,3,2-oxazaphospholidin-5-ones. nih.gov Applying this methodology to this compound could provide access to novel phosphorus-containing heterocycles with defined stereochemistry. Similarly, the synthesis of chiral oxazolidines has been reported starting from amino alcohols like (S)-phenylalaninol, which shares structural similarities with reduced derivatives of this compound. researchgate.net These heterocyclic systems are valuable in medicinal chemistry and as chiral ligands in asymmetric catalysis.
Formation of Functionalized Prolines and Related Structures
This compound is an excellent precursor for the synthesis of 4-substituted proline derivatives. Proline and its analogs are important components of many biologically active peptides and small molecules, often inducing specific turns in peptide chains. The synthesis of 4-substituted prolines can be achieved through the cyclization of appropriately functionalized glutamic acid derivatives.
A general strategy involves the intramolecular cyclization of a derivative of this compound. For example, after protection of the amino group and one of the carboxylic acids, the remaining carboxylic acid can be reduced to an alcohol. Activation of this alcohol as a leaving group (e.g., by tosylation) would facilitate an intramolecular nucleophilic substitution by the nitrogen atom, leading to the formation of the pyrrolidine (B122466) ring of proline. This would result in a 4-benzylproline derivative with a defined stereochemistry inherited from the starting material. Such conformationally constrained amino acids are of great interest for creating peptidomimetics with predictable three-dimensional structures. acs.orgacs.orgmdpi.com
| Starting Material | Potential Product | Key Transformation |
| This compound | (4S)-Benzyl-L-proline derivative | Intramolecular Cyclization |
| This compound | Chiral 1,3,2-Oxazaphospholidin-5-one | Reaction with PhPCl₂ |
| This compound | Chiral Piperidine derivative | Reductive cyclization |
This table summarizes potential synthetic transformations of this compound into complex chiral molecules.
Use as Precursors for Nitrogen-Containing Natural Product Scaffolds
The defined stereochemistry and functional groups of this compound make it an attractive starting material for the total synthesis of complex, nitrogen-containing natural products. Enantiomerically pure 4-substituted glutamates are of significant interest for building intricate molecular architectures. orgsyn.org The C4 position can be strategically modified, and the inherent chirality of the molecule serves as a foundation for stereocontrolled synthesis.
Research has demonstrated that derivatization at the C4 (or γ) position of glutamic acid is a key strategy for accessing various natural product scaffolds. orgsyn.org For instance, synthetic approaches to kainoids, a class of potent neuroexcitatory natural products, have utilized strategies involving the stereoselective functionalization of the C4 position of glutamic acid derivatives. researchgate.net Although various substituted glutamic acids are used, the principle relies on using the glutamic acid core as a chiral template. Similarly, the synthesis of other biologically important natural products, such as lycoperdic acid, involves the modification of the 4-position of a glutamic acid framework. morressier.comacs.orgresearchgate.net These syntheses underscore the utility of 4-substituted glutamic acids, including the benzyl derivative, as key intermediates for constructing complex heterocyclic systems found in nature.
Table 1: Examples of Natural Product Scaffolds Derived from 4-Substituted Glutamic Acids
| Natural Product Class | Core Structure Feature | Relevance of 4-Substituted Precursor |
| Kainoids | Pyrrolidine dicarboxylic acid | The C4 substituent directs the stereoselective formation of the pyrrolidine ring. researchgate.net |
| Lycoperdic Acid | 4-Hydroxy-4-substituted glutamic acid | The precursor provides the necessary stereocenter for the final natural product. acs.orgresearchgate.net |
| Monatin | 4-Hydroxy-4-substituted glutamic acid | The synthesis relies on the stereoselective installation of a substituent at the C4 position. acs.orgjst.go.jp |
Design and Development of Bioactive Compounds for Research
Development of Glutamate (B1630785) Receptor Modulators for Mechanistic Studies
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), acting on a wide array of glutamate receptors. nih.govwikipedia.org To understand the specific roles of these receptor subtypes in physiological and pathological processes, researchers require structural analogues that can selectively target them. beilstein-journals.org this compound serves as a crucial analogue for such mechanistic studies.
The introduction of a benzyl group at the 4-position creates a conformationally constrained derivative. This modification influences how the molecule fits into the active sites of different glutamate receptors. orgsyn.org By comparing the binding affinity and functional activity of this compound with that of L-glutamic acid and other derivatives, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies help to map the topology of receptor binding pockets and elucidate the structural requirements for receptor agonism or antagonism, providing critical insights into how these receptors function at a molecular level. beilstein-journals.org
Research into Compounds with Potential Neurobiological Applications
The study of glutamate receptor modulators is directly linked to understanding and potentially treating a range of neurological conditions. Glutamate receptors are implicated in numerous physiological processes, including learning and memory, and their dysfunction is linked to several neurodegenerative diseases. mcgill.ca
This compound and similar analogues are used as research tools to probe the glutamatergic system's involvement in diseases like Alzheimer's and Parkinson's disease. beilstein-journals.org By selectively activating or blocking specific glutamate receptor subtypes in experimental models, scientists can investigate the downstream signaling pathways and cellular responses associated with these conditions. The steric and hydrophobic nature of the benzyl group can also influence properties like metabolic stability and membrane permeability, making it a valuable compound for studying the neurobiological effects of sustained receptor modulation.
Exploration for Central Nervous System-Targeted Therapeutics Research
Building on fundamental neurobiological research, there is significant interest in developing drugs that target glutamate receptors for the treatment of CNS disorders. nih.gov The modulation of metabotropic glutamate receptors (mGluRs), in particular, has been identified as a promising strategy for conditions such as Parkinson's disease, anxiety, chronic pain, and psychiatric disorders. nih.govresearchgate.net
Compounds like this compound serve as scaffolds or tool compounds in the early stages of drug discovery. Research into selective mGluR ligands has led to the development of allosteric modulators with improved potency and pharmacokinetic properties. nih.gov The insights gained from studying how substituted glutamic acid analogues interact with these receptors guide the rational design of novel therapeutic candidates with enhanced selectivity and better potential for clinical application. nih.govchemimpex.com
Table 2: CNS Disorders and Associated Glutamate Receptor Targets
| Disorder | Targeted Glutamate Receptor Subtype(s) | Therapeutic Goal |
| Parkinson's Disease | mGluR4 | Neuroprotection, symptomatic relief. nih.gov |
| Anxiety Disorders | mGluR2, mGluR3, mGluR4 | Modulation of excitatory neurotransmission. nih.gov |
| Chronic Pain | mGluRs | Attenuation of pain signaling pathways. researchgate.net |
| Schizophrenia | mGluR2, mGluR5 | Restoration of glutamate signaling balance. mcgill.ca |
| Depression | iGluRs (NMDA), mGluRs | Modulation of synaptic plasticity. mcgill.ca |
Bioconjugation Chemistry and Chemical Probe Development
Development of Fluorescent Probes for Receptor Dynamics Investigations
Understanding how neurotransmitter receptors function requires not only knowledge of their binding properties but also their localization and movement within the cell membrane. Fluorescent probes are indispensable tools for these investigations. The general strategy involves chemically linking a fluorophore—a molecule that emits light upon excitation—to a receptor-targeting ligand.
This compound is a suitable candidate for development into such a probe. Through bioconjugation chemistry, a fluorescent dye could be attached to its structure, for example, at the amino or carboxylic acid groups, provided the modification does not abolish receptor binding. The resulting fluorescent probe would retain the ability to bind to glutamate receptors, allowing researchers to visualize the receptors in living cells using techniques like fluorescence microscopy.
Such probes enable the real-time tracking of receptor dynamics, including their distribution on the cell surface, internalization, and trafficking within the cell. For instance, researchers have successfully created fluorescent probes from other glutamic acid derivatives to sense enzymatic activity or from small molecule ligands to study protein interactions. acs.orgnih.gov A fluorescent version of this compound would be a powerful tool for kinetic studies of receptor binding and for investigating how receptor movement changes in response to various stimuli or in disease states. thermofisher.com
Table 3: Common Fluorophores for Bioconjugation
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluorescein (FITC) | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |
| Rhodamine (TRITC) | ~557 | ~576 | Bright red-orange fluorescence, photostable. |
| BODIPY FL | ~503 | ~512 | Bright green fluorescence, insensitive to pH, high quantum yield. nih.gov |
| Cyanine Dyes (e.g., Cy3) | ~550 | ~570 | Bright, photostable, available in various colors. |
| Alexa Fluor Dyes | Various | Various | Series of bright and highly photostable dyes across the spectrum. |
Strategies for Conjugation in Biomedical Research Tools
The versatility of this compound as a chiral building block is prominently showcased in its application in bioconjugation, where it is integrated into sophisticated molecular systems designed for biomedical research. Its unique structural features—a chiral center, two carboxylic acid groups with different reactivity, and a hydrophobic benzyl group—allow for a variety of conjugation strategies to create highly functional research tools. These tools include, but are not limited to, antibody-drug conjugates (ADCs), targeted imaging agents, and specialized nanoparticle delivery systems. The conjugation strategies often involve multi-step syntheses where this compound or its derivatives are covalently linked to other molecular components, such as peptides, polymers, cytotoxic drugs, or reporter molecules.
One common approach to achieve conjugation is through the formation of stable amide bonds. The carboxylic acid groups of this compound can be activated (e.g., as N-hydroxysuccinimide esters) to react with primary amines on a target molecule, such as the lysine (B10760008) residues on an antibody. nih.govrsc.org This method, while effective, can sometimes lead to heterogeneous products due to the presence of multiple reactive sites on the target biomolecule. nih.gov To address this, site-specific conjugation methods have been developed. These methods often involve the introduction of a unique reactive handle, such as an engineered cysteine residue on an antibody, which can react selectively with a maleimide-functionalized linker. google.com
Another powerful strategy for creating bioconjugates is through the use of "click chemistry". iris-biotech.deiris-biotech.deissuu.comwikipedia.org Derivatives of this compound can be synthesized to contain an azide (B81097) or an alkyne group. These functionalized building blocks can then be efficiently and specifically "clicked" onto a complementary-functionalized biomolecule or payload using copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. iris-biotech.deiris-biotech.deissuu.comwikipedia.org This approach offers high yields, specificity, and biocompatibility.
Furthermore, the N-carboxyanhydride (NCA) of γ-benzyl L-glutamate serves as a key monomer for the ring-opening polymerization to produce poly(γ-benzyl-L-glutamate) (PBLG). rsc.org While this involves a polymer of a closely related structure, the synthesis of the NCA from the amino acid is a critical step. The resulting polymer can then be used to form nanoparticles or other drug delivery vehicles, and its side chains can be further modified for conjugation.
The following tables summarize key aspects of these conjugation strategies.
Table 1: Overview of Conjugation Strategies
| Strategy | Description | Key Reagents/Intermediates | Typical Application |
| Amide Bond Formation | Formation of a stable amide linkage between a carboxylic acid on the glutamic acid derivative and an amine on the target molecule. | N-hydroxysuccinimide (NHS) esters, carbodiimides (e.g., EDC) | Antibody-drug conjugates, peptide synthesis |
| Bifunctional Linkers | Incorporation of glutamic acid within a linker that connects two or more different molecules (e.g., antibody and drug). Glutamic acid often enhances hydrophilicity. | Peptide linkers (e.g., Val-Cit), self-immolative spacers (e.g., PABC) | Antibody-drug conjugates (ADCs) |
| Click Chemistry | Highly efficient and specific reaction between an azide and an alkyne to form a stable triazole linkage. | Azide- or alkyne-functionalized glutamic acid derivatives, copper(I) catalyst (for CuAAC) | Site-specific bioconjugation, synthesis of imaging agents |
| N-Carboxyanhydride (NCA) Polymerization | Ring-opening polymerization of γ-benzyl L-glutamate NCA to form poly(γ-benzyl-L-glutamate) (PBLG). | γ-Benzyl L-glutamate N-carboxyanhydride, initiator (e.g., sodium methoxide) | Drug delivery nanoparticles, functional polymers |
Table 2: Example of a Bifunctional Linker Synthesis for an ADC
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Peptide Coupling | Ac-Glu(OtBu)-Val-Cit-OH, HATU, 2,4,6-trimethylpyridine, p-amino-mandelic acid methyl ester, DMF | Formation of the peptide-spacer component of the exolinker. |
| 2 | Payload Attachment | Resulting peptide-spacer, payload with a reactive group (e.g., amine), coupling agents | Covalent attachment of the cytotoxic drug to the linker. |
| 3 | Antibody Conjugation | Purified drug-linker with a maleimide (B117702) group, reduced antibody (with free thiols), buffer at controlled pH | Site-specific attachment of the drug-linker to the antibody. acs.org |
Role in Advanced Materials Science and Polymer Chemistry Research
Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)
The synthesis of PBLG is predominantly achieved through the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA) monomer, known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). frontiersin.orgrsc.org This monomer is typically synthesized from γ-benzyl-L-glutamic acid by reacting it with phosgene (B1210022) or a safer equivalent like triphosgene (B27547). frontiersin.orgrsc.orgchemicalbook.com
The ROP of BLG-NCA is a versatile method that allows for the synthesis of high molecular weight polypeptides. mdpi.com The polymerization can be initiated by a variety of nucleophiles, and the mechanism is highly dependent on the choice of initiator. sciengine.commpg.de Two primary mechanisms are the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM), which often coexist and influence the control over the final polymer's characteristics. mpg.demdpi.com
Primary amines typically initiate polymerization via the NAM, while tertiary amines and other strong bases favor the AMM. sciengine.commpg.de To achieve well-defined polymers with controlled molecular weights and low polydispersity (PDI), significant research has focused on developing controlled/"living" polymerization techniques. This involves using specific initiators that can regulate the polymerization process.
Modern approaches utilize initiators such as hexamethyldisilazane (B44280) (HMDS) and various amine salts, which have demonstrated the ability to produce PBLG with predictable molecular weights and narrow molecular weight distributions. nih.govresearchgate.net The control over the polymerization is also heavily influenced by reaction parameters such as temperature, solvent, and the monomer-to-initiator ratio, all of which must be carefully optimized to achieve the desired polymer architecture. sciengine.com
| Initiator Type | Predominant Mechanism | Control over Polymerization | Representative Initiators |
| Primary Amines | Normal Amine (NAM) | Moderate | n-Hexylamine |
| Secondary Amines | Mixed NAM/AMM | Moderate to Good | Dicyclohexylamine sciengine.com |
| Tertiary Amines | Activated Monomer (AMM) | Often Poor, can be fast | Triethylamine sciengine.com |
| Specialized Initiators | Controlled Mechanisms | High | Hexamethyldisilazane (HMDS) nih.gov, Ammonium Salts researchgate.net |
Following the synthesis of PBLG, the benzyl (B1604629) ester protecting groups on the side chains are removed to yield the functional polypeptide, Poly(L-glutamic acid) (PLGA). sciengine.com This deprotection step is crucial as it exposes the carboxylic acid groups, rendering the polymer water-soluble and available for further modification or application. The choice of deprotection reagent is critical, as harsh conditions can lead to undesirable side reactions, most notably the cleavage of the main polypeptide chain. sciengine.com
Several methods for benzyl group removal have been investigated:
Acidolysis: A common method involves using a solution of 33% hydrobromic acid in acetic acid (HBr/HOAc). sciengine.com While effective at cleaving the benzyl ether, this method is known to cause significant degradation of the polypeptide backbone, resulting in a lower molecular weight PLGA. sciengine.com
Alkaline Hydrolysis: Using a base such as sodium hydroxide (B78521) (NaOH) is another option. However, this method can be accompanied by the racemization of the α-carbon in the amino acid residues, which can alter the polymer's properties and biocompatibility.
Silylation: The use of trimethylsilyl (B98337) iodide (TMSI) in a solvent like dichloromethane (B109758) has emerged as a superior method. google.com Research has shown that TMSI can effectively and completely remove the benzyl groups while minimizing cleavage of the peptide backbone, thus preserving the polymer's original degree of polymerization to a much greater extent. sciengine.comnih.gov
Catalytic Hydrogenation: This technique employs a catalyst, such as palladium on carbon (Pd/C), to cleave the benzyl group. scielo.br It is considered a mild and clean method that can yield high-purity PLGA and may help in preserving the α-helical secondary structure of the polypeptide. scielo.br
| Deprotection Reagent | Common Side Effects | Preservation of Molecular Weight |
| HBr in Acetic Acid | Significant chain cleavage sciengine.com | Poor |
| Sodium Hydroxide (NaOH) | Potential for racemization | Moderate |
| Trimethylsilyl Iodide (TMSI) | Minimal side reactions sciengine.comnih.gov | Excellent |
| Catalytic Hydrogenation (Pd/C) | Generally clean reaction | Good to Excellent |
Controlled Ring-Opening Polymerization Techniques
Research into Biomedical Materials
The polymers derived from (4S)-4-Benzyl-L-glutamic acid, namely PBLG and PLGA, are extensively studied for a wide range of biomedical applications. Their excellent biocompatibility and biodegradability make them ideal candidates for use in the human body. sciengine.com
PLGA is a particularly attractive polymer for the development of advanced drug delivery systems. mdpi.comsemanticscholar.org The pendant carboxylic acid groups provide versatile handles for the covalent attachment of various drug molecules, targeting ligands, and imaging agents. mdpi.com These polymers can be engineered to self-assemble into various nanostructures, such as micelles and nanoparticles, which can encapsulate therapeutic agents, improve their solubility, and control their release profile. nih.gov
Research in this area includes:
Polymer-Drug Conjugates: Anticancer drugs like doxorubicin (B1662922) and camptothecin (B557342) have been conjugated to PLGA, creating prodrugs that can target tumor tissues and release the active drug in a controlled manner. chemicalbook.comnih.govrsc.org
Stimuli-Responsive Systems: PLGA-based materials can be designed to be sensitive to environmental triggers, such as the lower pH found in tumor microenvironments, leading to enhanced drug release specifically at the site of action.
Block Copolymers: By synthesizing block copolymers, for instance with poly(ethylene glycol) (PEG), materials like mPEG-b-PLGA are created. nih.gov These copolymers can form core-shell micelles that encapsulate hydrophobic drugs, such as cisplatin, protecting them in the bloodstream and improving their pharmacokinetic profile. nih.gov
PBLG is frequently used to fabricate scaffolds for tissue engineering research. Its ability to be processed into various forms, including porous sponges and fibrous mats, combined with its biocompatibility, makes it a suitable substrate for cell culture and tissue regeneration studies. nih.govnih.gov
Key research findings include:
Scaffold Fabrication: Techniques like electrospinning are used to create three-dimensional fibrous PBLG scaffolds that mimic the architecture of the natural extracellular matrix (ECM). nih.gov
Cell Compatibility and Growth: Studies have demonstrated that PBLG scaffolds support the attachment, proliferation, and differentiation of various cell types. For example, they have been shown to be effective for culturing pre-osteoblastic cells for bone tissue engineering and trigeminal ganglia cells for nerve regeneration. nih.govnih.gov
Guided Tissue Regeneration: The physical structure of the scaffold can be controlled to influence cell behavior. Research has shown that aligned PBLG fibers can guide the unidirectional extension of neurites, highlighting its potential for applications in repairing nerve damage. nih.gov In vivo studies in animal models have further confirmed the low immunogenicity and neurogenic potential of PBLG scaffolds when implanted. nih.gov
| Scaffold Property | Finding | Application Area |
| Porosity | Achieved up to 97.4% in bimodal porous scaffolds. nih.gov | Bone Tissue Engineering |
| Mechanical Stiffness | Compressive modulus of ~402.8 kPa reported for porous scaffolds. nih.gov | Bone Tissue Engineering |
| Fiber Alignment | Aligned electrospun fibers guide unidirectional neurite growth. nih.gov | Corneal Nerve Regeneration |
| Biocompatibility | Supports proliferation of MC3T3-E1 and trigeminal ganglia cells. nih.govnih.gov | General Tissue Engineering |
The inherent biodegradability of both PBLG and its functional derivative PLGA is a cornerstone of their utility in biomedical research. sciengine.com These polymers can be broken down in biological systems into L-glutamic acid, a natural amino acid that can be safely metabolized by the body. sciengine.com
This property is being explored in a variety of applications:
Biodegradable Implants: The polymers are investigated for creating temporary implants and medical devices that degrade over time, eliminating the need for a second surgery for removal.
Hydrogel Formation: PLGA can be cross-linked to form hydrogels, which are highly absorbent polymer networks that can be used for wound healing applications and as matrices for controlled release of biologics. mpg.de
Advanced Composite Materials: PLGA has been used as a biocompatible matrix to disperse nanomaterials like carbon nanotubes. scielo.br The resulting biocomposites have potential applications in developing novel biosensors and electronic devices. scielo.br The stable α-helical conformation that PBLG can adopt also makes it a model polymer for fundamental studies in materials science, including liquid crystal formation and the hierarchical self-assembly of block copolymers. wikipedia.orgresearchgate.net
Development of Biomaterial Scaffolds for in vitro Studies
Fundamental Studies in Polymer Structure-Property Relationships
The polymer derived from this compound, known as poly(γ-benzyl-L-glutamate) (PBLG), serves as a cornerstone model system for fundamental research into polymer structure-property relationships. uni-freiburg.de Its unique architecture, combining a rigid polypeptide backbone with flexible, bulky side chains, provides a rich platform for investigating how molecular-level features dictate macroscopic material behaviors such as self-assembly, secondary structure formation, and liquid crystallinity. uni-freiburg.deresearchgate.net
The primary structure of PBLG, composed of repeating this compound units, inherently predisposes the polymer to form highly ordered secondary structures, primarily the α-helix, through intramolecular hydrogen bonds along the peptide backbone. acs.orgresearchgate.net This stable, rod-like helical conformation is a defining characteristic that has made PBLG a subject of intense study. researchgate.net The chirality of the L-glutamate monomer is crucial, directing the formation of a specific right-handed α-helix. The pendant benzyl ester groups, while not part of the rigid backbone, play a critical role. These flexible side chains contribute to the polymer's solubility in various organic solvents and mediate the intermolecular interactions that govern the packing of the helical rods. uni-freiburg.de
Research has shown that the degree of polymerization (DP) significantly influences the resulting secondary structure. For instance, oligopeptides of γ-benzyl-l-glutamate with a DP below 18 can exist as a mixture of lamellar-assembled β-sheets and columnar hexagonal arrangements of α-helices. acs.org However, for longer chains, the intramolecular hydrogen bonds predominantly stabilize the α-helical conformation. acs.org The choice of solvent and processing conditions can also be used to control the final conformation. Studies on electrospun PBLG fibers have demonstrated that even when the pre-spun solution exhibits a random coil conformation (e.g., in trifluoroacetic acid), the molecular chains in the final post-spun fibers predominantly adopt an α-helical structure. mdpi.com
The rigid, rod-like nature of the PBLG α-helices is directly responsible for its most studied property: the formation of lyotropic liquid crystal phases. researchgate.net As predicted by Flory's theory for rigid-rod polymers, the spontaneous packing of these stable helices in concentrated solutions leads to anisotropic, liquid crystalline properties. researchgate.net These phases are typically cholesteric, a type of liquid crystal with a helical superstructure. tandfonline.comtandfonline.com The orientation of the helices within these phases can be influenced by external stimuli, such as magnetic fields. aip.org X-ray scattering and electron diffraction studies have revealed a pseudohexagonal packing of the α-helices within these ordered structures. uni-freiburg.deresearchgate.net
The relationship between the benzyl side chains and the polymer's properties is profound. The aromatic groups can engage in specific interactions that stabilize conformations. nih.gov Furthermore, the interaction between the side chains and the solvent is a key determinant of the liquid crystal behavior. The helical twisting power of the cholesteric structure is sensitive to solvent composition and temperature, and in some cases, a complete inversion of the cholesteric sense (e.g., from right-handed to left-handed) can be induced by changing these parameters. tandfonline.com Blending PBLG with flexible polymers has also been explored as a method to modify its properties, where strong interactions between the constituent polymers can lead to miscible blends with enhanced mechanical properties. uconn.eduasianpubs.org
Table 1: Conformational Properties of Poly(γ-benzyl-L-glutamate) (PBLG)
This table summarizes the influence of molecular weight and processing on the secondary structure of PBLG.
| Factor | Condition | Predominant Secondary Structure(s) | Research Finding |
| Degree of Polymerization (DP) | DP < 18 | Mixture of β-sheets and α-helices | Oligopeptides form a mix of lamellar assemblies (β-sheets) and columnar arrangements (α-helices). acs.org |
| Degree of Polymerization (DP) | High DP | α-helix | Longer chains with stabilized intramolecular hydrogen bonds favor the α-helical conformation. acs.org |
| Processing (Electrospinning) | Solution in DCM/TFA | α-helix | Post-spun fibers exhibit an α-helical structure, even if the pre-spun solution had a random coil conformation. mdpi.com |
| Block Copolymers | PBLG-PPG-PBLG | α-helix and β-sheet | FTIR analysis of triblock copolymers with poly(propylene glycol) shows the presence of both α-helical and β-sheet structures. researchgate.netmdpi.com |
Table 2: Influence of Solvents on PBLG Liquid Crystal Properties
This table details how solvent properties and composition affect the cholesteric liquid crystal structure of PBLG.
| Solvent System | Observation | Effect |
| 1,2,3-trichloropropane (B165214) or m-cresol | Increasing Temperature | Cholesteric sense inversion from right- to left-handed via a nematic state. tandfonline.com |
| Mixtures of 1,2,3-trichloropropane and m-cresol | Varying Solvent Composition (at low temp) | Two-fold sense inversion (right → left → right) with a quadratic dependence on composition. tandfonline.com |
| Various Alkylchlorides | Increasing Solvent Dielectric Constant | Right-handed cholesteric structure changes to left-handed when the dielectric constant exceeds ~9. tandfonline.com |
| Benzene | Solution > 8.5% by weight | Forms a cholesteric liquid crystal phase. tandfonline.com |
Table 3: Structural Dimensions of the PBLG α-Helix
This table provides key dimensional parameters of the PBLG α-helix and its packing, as determined by structural analysis techniques.
| Parameter | Value (nm) | Description |
| Monomer Axial Translation | 0.15 | The distance between adjacent monomer units along the helical axis. uni-freiburg.de |
| Helix Pitch | 0.54 | The distance for one complete turn of the α-helix. uni-freiburg.de |
| Intermolecular Distance | ~1.5 | The typical distance between helices in a pseudo-hexagonal crystal lattice. uni-freiburg.de |
| Maximum Helix Diameter | ~2.5 | A hypothetical state with the benzyl side-chains fully extended in a trans-conformation. uni-freiburg.de |
| Inter-helix distance (Langmuir monolayer) | 2.1 - 1.15 | The distance between parallel PBLG rods decreases as a Langmuir monolayer on water is compressed. aip.org |
Mechanistic and Theoretical Investigations of 4s 4 Benzyl L Glutamic Acid Systems
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and reactive properties of (4S)-4-Benzyl-L-glutamic acid and its derivatives. These theoretical approaches provide insights that complement experimental findings, aiding in the rational design of synthetic routes and the interpretation of complex chemical phenomena.
Conformational Analysis and Stereochemical Prediction
The biological activity and chemical reactivity of glutamic acid analogs are intrinsically linked to their three-dimensional structure. Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to explore the conformational landscape of these molecules. nih.govnih.gov For substituted glutamic acid derivatives, such as those with a benzyl (B1604629) group at the C4 position, conformational analysis focuses on the torsional angles of the backbone and the spatial arrangement of the functional groups. nih.govresearchgate.net These studies help to identify low-energy conformers and predict the most stable structures in different environments.
The stereochemistry of amino acids is a critical determinant of their function. ucsb.edu Computational methods can be used to predict the stereochemical outcome of reactions involving chiral molecules. numberanalytics.com By modeling the transition states of a reaction, it is possible to determine which diastereomeric pathway is energetically favored, thus predicting the enantioselectivity of the synthesis. psu.edu This predictive capability is invaluable for designing stereoselective syntheses of complex molecules like this compound.
| Computational Technique | Application in this compound Systems | Key Findings |
| Molecular Dynamics (MD) | Exploration of conformational space. | Identifies stable conformers and their populations in solution. nih.govnih.gov |
| Quantum Mechanics (QM) | Calculation of energies and electronic properties. | Predicts reaction stereoselectivity by evaluating transition state energies. psu.edu |
| Hybrid QM/MM Methods | Modeling large systems with high accuracy. | Provides a detailed understanding of enzyme-catalyzed reactions involving glutamic acid derivatives. rsc.org |
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms. psu.eduresearchgate.net For systems involving this compound, DFT calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. preprints.org This allows for a detailed, step-by-step understanding of how chemical transformations occur.
For instance, in the synthesis of glutamic acid derivatives, DFT can be used to investigate the mechanism of key bond-forming reactions. rsc.org By comparing the energies of different proposed pathways, researchers can determine the most likely mechanism. researchgate.net These calculations also provide insights into the role of catalysts, revealing how they lower activation energies and control stereoselectivity. frontiersin.org
| Reaction Type | DFT Application | Insights Gained |
| Asymmetric Synthesis | Modeling catalyst-substrate interactions. | Rationalizes the origin of enantioselectivity in catalytic reactions. psu.eduacs.org |
| Photochemical Reactions | Calculating excited state properties. | Elucidates the mechanism of light-induced transformations. researchgate.net |
| Enzymatic Reactions | Simulating the active site chemistry. | Reveals the role of specific amino acid residues in catalysis. |
Theoretical Studies on Solvent Effects in Asymmetric Transformations
The solvent can have a profound impact on the rate and stereoselectivity of a chemical reaction. researchgate.netrsc.org Theoretical models are crucial for understanding and predicting these solvent effects in asymmetric transformations involving compounds like this compound. researchgate.netmdpi.com
Computational approaches to modeling solvent effects range from implicit continuum models, which represent the solvent as a uniform medium, to explicit models that include individual solvent molecules. acs.orgresearchgate.net Combined molecular dynamics and DFT studies can provide a detailed picture of the solute-solvent interactions, including the formation of hydrogen bonds and the "chiral imprint" of the solute on the surrounding solvent molecules. acs.orgresearchgate.netacs.org These studies have shown that explicit solvent consideration is often necessary to accurately predict optical rotation and reaction outcomes in solution. researchgate.netresearchgate.net For example, in stereoselective reactions, the solvent can stabilize one transition state over another, thereby influencing the enantiomeric excess of the product. srce.hrrsc.org
| Solvation Model | Description | Application |
| Continuum Models (e.g., PCM) | Solvent is treated as a continuous dielectric medium. | Provides a first approximation of bulk solvent effects on reaction energies. researchgate.net |
| Explicit Solvent Models | Individual solvent molecules are included in the calculation. | Captures specific solute-solvent interactions like hydrogen bonding. acs.org |
| Hybrid QM/MM with Explicit Solvent | A small part of the system is treated with QM, the rest with MM, all within a solvent box. | Offers a highly accurate description of solvation effects in complex reactions. researchgate.net |
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and stereochemical assignment of complex molecules like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules. leibniz-fmp.de For glutamic acid derivatives, 1H and 13C NMR spectroscopy are routinely used to confirm the molecular structure. lew.rorsc.org The chemical shifts and coupling constants provide detailed information about the local electronic environment and connectivity of atoms. mdpi.comnih.gov
To establish the relative stereochemistry, advanced NMR experiments such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. NOE provides information about the spatial proximity of protons, which can be used to deduce the relative configuration of stereocenters. conicet.gov.ar For complex molecules where through-space correlations are ambiguous, other techniques may be required.
| NMR Parameter | Information Provided | Application to this compound |
| Chemical Shift (δ) | Electronic environment of the nucleus. | Characterization of the carbon and proton skeleton. lew.romdpi.com |
| Coupling Constant (J) | Connectivity and dihedral angles between nuclei. | Determination of local conformation. nih.gov |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (< 5 Å). | Assignment of relative stereochemistry. conicet.gov.ar |
Application of Residual Dipolar Coupling (RDC) in Conformational Elucidation of Derivatives
Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR technique for determining the three-dimensional structure of molecules in solution. uni-goettingen.deresearchgate.netnih.gov RDCs provide long-range structural information by measuring the partial alignment of a molecule in a weakly ordering medium. conicet.gov.ar This is particularly valuable for establishing the relative orientation of distant stereocenters, a task that is often challenging using traditional NOE-based methods. conicet.gov.ar
The measurement of RDCs requires the use of an alignment medium, such as a liquid crystal or a stretched gel. leibniz-fmp.dersc.org Recent advances have led to the development of programmable alignment media based on self-assembling oligopeptide amphiphiles, offering greater control over the alignment conditions. rsc.orgacs.org By measuring RDCs in multiple alignment media, it is possible to obtain a more complete and accurate picture of the molecular structure and dynamics. nih.gov The analysis of RDC data, often in conjunction with computational modeling, allows for the precise determination of the relative configuration of complex natural products and their derivatives. leibniz-fmp.denih.govrsc.org
| RDC-based Method | Principle | Application |
| Single Alignment Medium RDC | Measurement of RDCs in one ordering medium. | Provides constraints on the relative orientation of bond vectors. conicet.gov.ar |
| Multiple Alignment Media RDC | RDC data collected in several different media. | Improves the accuracy and completeness of the structure determination. nih.gov |
| RDC in combination with DFT | Experimental RDCs are compared with values calculated for different stereoisomers. | Allows for the unambiguous assignment of relative and even absolute configuration. leibniz-fmp.denih.gov |
X-ray Crystallography for Absolute Configuration Determination
The definitive, three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is crucial for understanding its biological activity. For complex stereochemical structures such as this compound, which possesses two stereocenters (at C2 and C4), X-ray crystallography stands as the most reliable method for unambiguous assignment of the absolute configuration. nih.gov This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. The differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) allow for the determination of the absolute structure of the crystal. sigmaaldrich.com
While the specific crystallographic data for this compound is not widely published, the absolute configuration of a closely related derivative, (4S)-4-benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine, has been confirmed by X-ray analysis, supporting the (4S) assignment at the benzylic carbon. researchgate.net The process for determining the absolute configuration of this compound would involve growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov This crystal is then exposed to a beam of X-rays of a suitable wavelength (often from a copper or molybdenum source) to generate a diffraction pattern.
A key parameter in the refinement of the crystal structure is the Flack parameter. researchgate.net This value, which ideally should be close to 0 for the correct enantiomer and close to 1 for the inverted structure, provides a powerful statistical measure of the correctness of the assigned absolute configuration. worktribe.com For a molecule like this compound, the L-configuration at the α-carbon (C2) is typically assumed from its synthesis from L-glutamic acid. The X-ray experiment would therefore be critical in confirming the stereochemistry at the C4 position, ensuring it is indeed in the S configuration.
Table 1: Representative Crystallographic Parameters for Absolute Configuration Determination of Chiral Molecules
| Parameter | Description | Typical Value for Correct Structure | Reference |
| Flack Parameter (x) | A parameter used in single-crystal X-ray crystallography to determine the absolute structure of a chiral compound. | A value close to 0 with a small standard uncertainty (e.g., 0.0(1)) indicates a high probability that the absolute configuration is correct. | worktribe.com |
| Hooft Parameter (y) | An alternative parameter to the Flack parameter for determining the absolute structure. | A value close to 0 indicates the correct absolute structure. | worktribe.com |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit. For example, R1 = 0.040. | nih.gov |
| Goodness of Fit (GooF or S) | Should be close to 1 for a good refinement. | For example, S = 1.10. | nih.gov |
This table presents general parameters and typical values observed in X-ray crystallographic studies for absolute configuration determination of chiral molecules, as specific data for this compound is not available.
Enzyme-Substrate Interaction Studies
The biological effects of this compound are mediated through its interactions with specific enzymes and receptors. As an analogue of L-glutamic acid, a primary excitatory neurotransmitter, its interactions with glutamate (B1630785) receptors are of significant interest. wikipedia.org The introduction of a benzyl group at the C4 position creates a bulkier and more hydrophobic side chain compared to the parent amino acid, which can significantly alter its binding affinity and selectivity for different receptor subtypes.
While direct and extensive enzyme-substrate studies for this compound are limited in the public domain, research on related 4-substituted glutamic acid analogues provides valuable insights into its potential pharmacological profile. The benzyl group is thought to enhance interactions with hydrophobic binding pockets within glutamate receptors. It has been suggested that this compound exhibits potency at metabotropic glutamate receptors mGluR1 and mGluR8, similar to that of L-glutamic acid itself. beilstein-journals.org
Studies on closely related compounds, such as the stereoisomers of 4-methylglutamic acid, have demonstrated that small modifications at the C4 position can lead to distinct pharmacological profiles. For instance, (2S,4S)-4-methylglutamic acid shows selectivity for mGluR1α and mGluR2 receptors. nih.gov This suggests that this compound likely also interacts selectively with certain glutamate receptor subtypes.
Theoretical molecular docking studies are often employed to predict the binding modes and affinities of ligands like this compound with their target enzymes. nuph.edu.ua Such studies for related glutamic acid derivatives have shown that the amide and carboxyl groups are key binding sites to the receptor, while substitutions can influence the binding energy. researchgate.net For this compound, the benzyl group would be expected to occupy a hydrophobic pocket in the ligand-binding domain of the receptor, potentially increasing residence time or altering the conformational changes induced by binding.
Table 2: Pharmacological Profile of this compound and Related Analogues at Glutamate Receptors
| Compound | Receptor Subtype | Observed/Predicted Activity | Reference |
| This compound | mGluR1, mGluR8 | Exhibits similar potency to L-glutamic acid. | |
| This compound | Glutamate Receptors | The benzyl group may enhance interactions with hydrophobic binding pockets. | |
| (2S,4S)-4-Methylglutamic acid | Kainate Receptors | Low affinity. | nih.gov |
| (2S,4S)-4-Methylglutamic acid | mGluR1α, mGluR2 | Selective agonist activity. | nih.gov |
| (2S,4R)-4-Hydroxyglutamic acid | NMDA Receptors | Shows significant preference. | beilstein-journals.org |
| (2S,4S)-4-Hydroxyglutamic acid | AMPA & NMDA Receptors | Low affinity. | beilstein-journals.org |
| (2S,4S)-4-Hydroxyglutamic acid | Excitatory Amino Acid Transporters (EAAT1-3) | Acts as a substrate. | beilstein-journals.org |
This table summarizes available data on the interaction of this compound and its close analogues with various enzymes and receptors.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies and Catalytic Systems
The precise three-dimensional arrangement of atoms in molecules like (4S)-4-Benzyl-L-glutamic acid is critical for their biological function. Consequently, a major focus of future research is the development of more efficient and highly selective synthetic methods to create specific stereoisomers.
Researchers are exploring innovative catalytic systems to achieve high stereoselectivity. Synergistic catalysis, combining different metals like Palladium (Pd) and Copper (Cu), has been successfully developed for the stereodivergent synthesis of β-branched γ-methyleneglutamic acid derivatives. bohrium.com This dual-catalyst approach allows for the creation of multiple, distinct stereoisomers from the same starting materials by simply changing the catalyst configuration. Another promising area is the use of biocatalysis, which employs enzymes to perform highly specific chemical transformations. Reductive amination processes using amino acid dehydrogenases, coupled with enzymatic cofactor regeneration systems, are a prominent method for preparing chiral amino acids. mdpi.com
Recent synthetic strategies for 4-substituted glutamic acids include:
Asymmetric Michael Addition: The conjugate addition of chiral lithium amides to α,β-unsaturated esters is an efficient method for preparing alicyclic β-amino acids with high stereoselectivity. beilstein-journals.org
Cycloaddition Reactions: Stereoselective cycloadditions of nitrones with substituted acrylates have been investigated to create the 4-hydroxy 4-substituted glutamic acid moiety, a key substructure in several natural products. acs.org
From Chiral Pools: Readily available chiral molecules like (2S,4R)-4-hydroxyproline are used as starting materials. nih.gov Methodologies such as oxidation and ring-opening can convert these precursors into desired glutamic acid derivatives. beilstein-journals.org
These advanced synthetic methodologies are crucial for producing a diverse library of this compound analogs for further investigation.
Table 1: Comparison of Emerging Stereoselective Synthetic Strategies
| Methodology | Key Features | Catalyst/Reagent Example | Potential Advantage | Reference |
|---|---|---|---|---|
| Synergistic Catalysis | Stereodivergent synthesis of β-branched γ-methyleneglutamic acid derivatives. | Pd/Cu dual catalyst system | Access to multiple stereoisomers from common precursors. | bohrium.com |
| Biocatalysis | Enzymatic reductive amination for chiral amino acid synthesis. | Amino acid dehydrogenases with NADH/NADPH cofactor regeneration. | High enantioselectivity and environmentally friendly conditions. | mdpi.com |
| Asymmetric Michael Addition | Conjugate addition of chiral lithium amides to α,β-unsaturated esters. | Lithium (R)-N-benzyl-N-α-methylbenzylamide | Excellent stereoselectivity for creating specific isomers. | beilstein-journals.org |
| Chiral Pool Synthesis | Conversion of existing chiral molecules (e.g., 4-hydroxyproline) to target compounds. | RuO₂/NaIO₄ for oxidation | Utilizes naturally abundant, stereochemically defined starting materials. | beilstein-journals.org |
Expanding the Scope of Derivatization for Enhanced Research Functionality
Modifying the structure of this compound through derivatization is a key strategy to create tools for biological research. By attaching different chemical groups, scientists can alter the molecule's properties to track its behavior, use it as a probe, or introduce new functionalities.
A significant advancement is the genetic encoding of glutamic acid analogs into proteins. nih.govrsc.org For instance, L-glutamic acid γ-benzyl ester (BnE), a structurally related compound, can be incorporated site-specifically into proteins in both bacteria and mammalian cells. nih.govrsc.org Once incorporated, the benzyl (B1604629) ester group can be chemically converted into other useful functionalities:
Hydroxamic acid: This group is an effective metal chelator, allowing for the creation of artificial metal-binding sites on proteins. nih.gov
Acyl hydrazide: This serves as a versatile reactive handle for further protein modifications, such as labeling with fluorescent dyes or introducing novel post-translational modifications like glutamine methylation on histones. nih.gov
Derivatization is also crucial for analytical purposes. To analyze amino acids by methods like gas chromatography (GC), their polar functional groups must be masked to make them volatile. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or those used in two-step esterification and acylation protocols are employed to create stable derivatives suitable for GC-mass spectrometry (GC-MS) analysis. thermofisher.commdpi.com Furthermore, derivatizing agents that introduce a fluorescent tag, like 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl), enable highly sensitive detection of amino acids using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). researchgate.net
Future work will likely focus on developing novel derivatization reagents and strategies to attach a wider array of functional probes, enabling more sophisticated studies of protein function and cellular processes.
Advanced Applications in Chemical Biology and Biosensing
Derivatives of glutamic acid are becoming increasingly important as tools in chemical biology and for the development of advanced biosensors. These applications leverage the specific recognition of glutamic acid and its analogs by biological systems.
The development of biosensors for amino acids and their derivatives is a rapidly growing field, driven by the need for high-throughput screening methods in biotechnology and diagnostics. nih.gov For example, a colorimetric sensor for mercury ions (Hg²⁺) was developed using poly-(γ-glutamic acid)-functionalized gold nanoparticles (PGA-AuNPs). nih.gov The interaction of mercury ions with the functionalized nanoparticles causes them to aggregate, leading to a distinct color change that can be used for detection. nih.gov While this example uses poly-(γ-glutamic acid), the principle could be adapted for sensors targeting enzymes or receptors that bind specific glutamic acid derivatives like this compound.
Other emerging biosensing platforms include:
Electrochemical Biosensors: These devices use enzymes like D-amino acid oxidase immobilized on functionalized nanomaterials (e.g., carbon nanotubes) to achieve highly sensitive and selective detection of specific amino acid enantiomers. researchgate.net
Ion Channel-Based Sensors: Researchers have incorporated glutamate (B1630785) receptors into artificial lipid membranes to create sensors that can detect glutamate under flowing conditions, mimicking a biological environment. acs.org
In chemical biology, the ability to genetically encode glutamic acid analogs with "caged" functionalities is a powerful tool. nih.govrsc.org A caged group is a temporary modification that renders a molecule inactive. The activity can be restored at a specific time and place by an external trigger, such as light. Genetically encoding a caged glutamic acid analog like BnE into the active site of a toxic protein allows for its expression and purification; its toxic function can then be activated on demand. nih.gov This provides precise control for studying protein function within cells.
Future research will focus on creating more sophisticated biosensors with improved sensitivity and selectivity and expanding the repertoire of chemical biology tools derived from glutamic acid analogs to dissect complex biological pathways.
Integration with Computational Design and Machine Learning for Compound Discovery
The integration of computational chemistry and artificial intelligence is revolutionizing the discovery and design of new molecules. For glutamic acid analogs, these approaches accelerate the identification of new compounds with desired properties, particularly for targeting glutamate receptors, which are implicated in numerous neurological processes. beilstein-journals.orgmdpi.com
Machine Learning (ML) for Ligand Discovery: Machine learning algorithms can analyze large datasets of chemical structures and biological activities to identify patterns that are not obvious to human researchers. tdl.org This approach has been used to:
Distinguish Ligand Specificity: ML models, such as Convolutional Neural Networks (CNNs), have been trained to successfully classify ligands based on their affinity for different metabotropic glutamate receptor subtypes (e.g., mGlu2 vs. mGlu3) using only their 2D chemical structures. tdl.org
Identify Novel Hits: By screening large virtual chemical libraries, ML models can prioritize molecules for experimental testing, significantly reducing the time and cost of drug discovery. plos.org
Understand Functional Mechanisms: When combined with molecular dynamics (MD) simulations, which simulate the movement of atoms in a protein over time, ML can help identify the subtle, ligand-specific conformational changes in a receptor that determine its functional outcome. osti.govnih.gov
Computational Compound Design: Computational methods allow for the in silico design of novel glutamic acid derivatives tailored for specific targets. mdpi.commdpi.com Researchers can theoretically design large libraries of derivatives by making specific structural modifications to the glutamic acid scaffold. mdpi.com These virtual compounds can then be evaluated for properties like binding affinity to a target protein, pharmacokinetics, and potential toxicity before any are synthesized in the lab. mdpi.commdpi.com This rational design process was used to create a library of 123 glutamic acid derivatives and identify promising candidates for further study. mdpi.com Similarly, computational approaches guide the design of peptide analogs by systematically scanning for mutations that could enhance binding affinity to a target receptor. biorxiv.orgresearchgate.net
Table 2: Emerging Computational and Machine Learning Applications
| Approach | Specific Application | Key Outcome/Advantage | Reference |
|---|---|---|---|
| Machine Learning (CNN) | Classifying ligands for mGlu2 vs. mGlu3 receptors. | High accuracy in predicting receptor subtype specificity from 2D structure. | tdl.org |
| ML + Molecular Dynamics | Recognizing ligand-specific functional mechanisms of GPCRs. | Identifies molecular determinants of ligand-specific receptor activation. | osti.govnih.gov |
| Computational Library Design | Theoretically designing and screening 123 glutamic acid derivatives. | Rapidly identifies candidates with desirable predicted properties for synthesis. | mdpi.com |
| Structure-Guided Design | Designing peptide analogues with enhanced receptor binding. | Systematic "in silico" mutation scanning to improve binding affinity. | biorxiv.org |
The synergy between computational design and experimental validation is a powerful paradigm for future research, enabling the rapid development of novel this compound analogs with precisely engineered properties for therapeutic and research applications.
Q & A
Q. What are the recommended methods for synthesizing enantiomerically pure (4S)-4-Benzyl-L-glutamic acid?
Enantiomerically pure this compound can be synthesized via chemo- and diastereoselective alkylation strategies. Key steps include:
- Diastereoselective alkylation : Using chiral auxiliaries or catalysts to control stereochemistry at the C4 position.
- Purification : Trituration with diethyl ether to isolate the hydrochloride salt form, achieving high yields (86–96%) and purity (>97%) .
- Characterization : Confirm enantiopurity via H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For example, H NMR of 2-(S)-Benzylglutamic acid hydrochloride shows distinct chemical shifts at δ 3.8–4.2 ppm (methylene protons) and δ 7.2–7.4 ppm (benzyl aromatic protons) .
Q. How can researchers confirm the identity and purity of synthesized this compound?
- Analytical techniques :
- Melting point analysis : Compare observed values (e.g., 193–198°C for the hydrochloride salt) with literature data .
- Spectroscopy : Use H/C NMR to verify structural integrity and HRMS to confirm molecular weight (e.g., [M+H] at m/z 238.12).
- Chiral HPLC : Resolve enantiomers using chiral stationary phases.
- Database cross-referencing : Validate compound identity using SciFinder or Reaxys to compare spectral data with published results .
Q. What experimental conditions optimize reductive methylation in glutamic acid derivatives?
Reductive methylation of intermediates like N-(4-aminobenzoyl)glutamic acid can be optimized using:
- Reagents : Formaldehyde and hydrogen gas over a Raney nickel catalyst.
- Conditions : Mild temperatures (25–40°C) and controlled pH (6–7) to prevent over-alkylation .
Advanced Research Questions
Q. How does temperature influence the polymorphic transformation kinetics of L-glutamic acid derivatives?
Solvent-mediated polymorphic transformations (e.g., metastable α-form to stable β-form) are temperature-dependent:
- Growth rate limitation : The β-form growth rate increases with temperature (e.g., 10–40°C), accelerating transformation. Activation energy for growth can be derived from Arrhenius plots .
- Experimental design : Use population balance models to simulate dissolution (α-form) and nucleation (β-form) rates. Monitor via in-situ Raman spectroscopy or X-ray diffraction .
Q. How can researchers address contradictions in crystallization data for this compound?
- Data triangulation : Cross-validate results using multiple techniques (e.g., crystal size distribution analysis, solute concentration monitoring) .
- Contradiction analysis : Compare experimental growth rates with model predictions. Discrepancies may arise from unaccounted factors like impurity effects or solvent activity .
Q. What strategies enhance diastereoselectivity in alkylation reactions for quaternary glutamic acids?
- Chiral auxiliaries : Use tert-butyl or benzyl groups to sterically direct alkylation at the C4 position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction control.
- Catalytic asymmetric synthesis : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) for enantioselective C–C bond formation .
Methodological Notes
- Avoid unreliable sources : Cross-reference data using peer-reviewed journals or authoritative databases (e.g., NIST, PubChem) .
- Reproducibility : Document solvent purity, stirring rates, and cooling profiles in crystallization experiments .
- Ethical data practices : Follow open-data principles for sharing crystallization and spectral data while protecting intellectual property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
